2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide
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Overview
Description
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide is an organic compound that features a pyridine ring substituted with a sulfonamide group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3,5-difluoroaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-difluoropyridine: A related compound with similar structural features but lacking the sulfonamide group.
3,5-Difluoroaniline: Another related compound that serves as a precursor in the synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide.
Uniqueness
This compound is unique due to the presence of both the difluorophenyl and sulfonamide groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making the compound valuable in various research and industrial applications.
Biological Activity
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Pyridine ring with a sulfonamide group.
- Substituents : A 3,5-difluorophenyl group attached to the amino position.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key areas of activity include:
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit tumor cell proliferation across various cancer cell lines. The mechanism involves:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promoting apoptosis through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Studies have shown:
- Inhibition of TNF-α Production : Reducing TNF-α levels in LPS-stimulated cells, which is crucial for managing inflammatory responses .
- Microglial Activation : The compound reduces microglial activation in models of neuroinflammation .
Antibacterial Activity
While primarily recognized for its anticancer and anti-inflammatory effects, preliminary studies suggest potential antibacterial activity. The sulfonamide moiety may contribute to this effect by interfering with bacterial folate synthesis pathways, similar to other sulfonamide antibiotics .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Tubulin Polymerization Inhibition : The compound acts as a microtubule destabilizer, affecting cell division in cancer cells.
- MAPK Pathway Modulation : It influences the p38 MAPK signaling pathway, which is critical in inflammatory responses and cell survival .
- Iron Chelation : Some derivatives exhibit iron-chelating properties, which can enhance their antibacterial efficacy by limiting iron availability for bacterial growth .
Table 1: Summary of Biological Activities
Mechanism | Description | Reference |
---|---|---|
Tubulin Inhibition | Disruption of microtubule assembly | |
MAPK Modulation | Alteration of signaling pathways | |
Iron Chelation | Reduction of iron availability for bacteria |
Case Studies
-
Antitumor Efficacy in Cell Lines :
A study evaluated the efficacy of the compound against various cancer cell lines (e.g., MDA-MB-231). Results indicated significant cytotoxicity with IC50 values in the low micromolar range, demonstrating its potential as a chemotherapeutic agent . -
Neuroinflammation Model :
In an animal model of neuroinflammation induced by LPS, treatment with the compound resulted in decreased levels of inflammatory markers and reduced behavioral deficits, suggesting its therapeutic potential in neurodegenerative diseases .
Properties
IUPAC Name |
2-(3,5-difluoroanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2S/c12-7-4-8(13)6-9(5-7)16-11-10(19(14,17)18)2-1-3-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWSMGGTNDVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=CC(=C2)F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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